molecular formula C12H18BrN B1458579 N-(3-bromo-5-methylbenzyl)-N-ethylethanamine CAS No. 1704069-44-2

N-(3-bromo-5-methylbenzyl)-N-ethylethanamine

Cat. No. B1458579
M. Wt: 256.18 g/mol
InChI Key: KEWCXWJWVVBALO-UHFFFAOYSA-N
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Description

“N-(3-bromo-5-methylbenzyl)-N-ethylethanamine” is an organic compound. It contains a benzene ring, which is a cyclic compound with 6 carbon atoms, substituted with a bromine atom and a methyl group. Attached to the benzene ring is a benzyl group, which is further substituted with an ethylamine group.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable benzyl bromide with ethylamine. The bromine atom on the benzyl bromide would act as a good leaving group, allowing the nitrogen on the ethylamine to attack and form a bond.



Molecular Structure Analysis

The molecule contains a benzene ring, making it aromatic. The presence of the bromine atom, a halogen, suggests that the compound might be quite reactive. The ethylamine group could potentially form hydrogen bonds with other molecules.



Chemical Reactions Analysis

As a brominated compound, “N-(3-bromo-5-methylbenzyl)-N-ethylethanamine” could potentially undergo various substitution reactions. The bromine atom could be replaced by other groups in a reaction with a suitable nucleophile.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-bromo-5-methylbenzyl)-N-ethylethanamine” would depend on its exact structure and the presence of functional groups. As a brominated aromatic compound, it would likely be relatively stable and quite polar due to the presence of the bromine atom and the ethylamine group.


Scientific Research Applications

  • Suzuki–Miyaura Coupling

    • Application : This compound can be used as a boron reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
    • Method : The success of this application originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
    • Results : The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .
  • Pharmaceutical Intermediates

    • Application : “3-Bromo-5-methylbenzyl bromide” is utilised in pharmaceutical intermediates .
  • Synthesis of Inorganic Bromides
    • Application : “3-Bromo-5-methylbenzyl bromide” can be used in the synthesis of inorganic bromides .
  • Chemical Synthesis
    • Application : “3-Bromo-5-methylbenzyl bromide” can be used in various chemical synthesis processes .

Safety And Hazards

Again, without specific information, it’s hard to predict the safety and hazards associated with this compound. However, brominated compounds can often be hazardous and should be handled with care.


Future Directions

The study and application of “N-(3-bromo-5-methylbenzyl)-N-ethylethanamine” would depend on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or it could have potential applications in fields like medicinal chemistry if it shows biological activity.


Please note that this is a general analysis based on the structure of the compound. For a more accurate and detailed analysis, specific experimental data and studies would be needed. If you have any more questions or need further clarification, feel free to ask!


properties

IUPAC Name

N-[(3-bromo-5-methylphenyl)methyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN/c1-4-14(5-2)9-11-6-10(3)7-12(13)8-11/h6-8H,4-5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWCXWJWVVBALO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=CC(=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromo-5-methylbenzyl)-N-ethylethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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